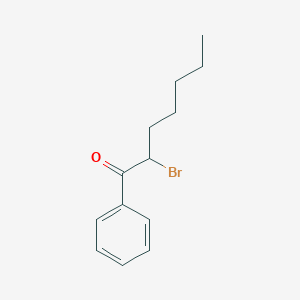

2-Bromo-1-phenylheptan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1-phenylheptan-1-one is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

2-Bromo-1-phenylheptan-1-one is primarily utilized as a reagent in organic synthesis. Its bromine atom facilitates nucleophilic substitution reactions, making it an essential component in the formation of various organic compounds. It is particularly useful in:

- Synthesis of Heterocycles : The compound has been employed in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, and thiophenes, which are critical in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound serves as a foundational material in the synthesis of pharmaceuticals. Its structural characteristics allow for modifications that lead to the development of new therapeutic agents. Notably, it has been explored for its potential in synthesizing:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .

Forensic Science

Due to its structural similarity to certain psychotropic substances, this compound is relevant in forensic investigations. It has been identified as a precursor for the synthesis of α-PVP (alpha-pyrrolidinopentiophenone), a substance associated with illicit drug manufacturing . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect its presence in forensic samples.

Case Study 1: Anticancer Activity

A study published in ACS Omega explored the anticancer potential of halogenated compounds, including derivatives of this compound. The findings demonstrated that these compounds could effectively inhibit cancer cell proliferation, with IC50 values indicating significant cytotoxicity against various cancer cell lines.

| Study | Cell Line | IC50 Value |

|---|---|---|

| Study A | MDA-MB-468 (breast cancer) | 0.05 μM |

| Study B | HeLa (cervical cancer) | 0.10 μM |

Case Study 2: Forensic Applications

Research conducted by forensic experts highlighted the methods for identifying this compound in illicit drug manufacturing contexts. Techniques such as thin-layer chromatography (TLC) and GC-MS were employed to confirm its presence and quantify its concentration in seized samples.

| Method | Description |

|---|---|

| TLC | Utilized for preliminary identification; Rf values were established for various solvent systems. |

| GC-MS | Provided detailed mass spectral data confirming the identity of the compound with retention times noted for analysis. |

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in 2-bromo-1-phenylheptan-1-one undergoes substitution with various nucleophiles. The adjacent carbonyl group polarizes the C–Br bond, enhancing electrophilicity.

Key Reactions:

-

Hydrolysis : Reaction with aqueous hydroxide yields 1-phenylheptane-1,2-diol via an intermediate epoxide (Fig. 1A). This proceeds through an SN2 mechanism, as confirmed by second-order kinetics in acetonitrile .

-

Amination : Treatment with primary amines (e.g., methylamine) in ethanol produces 2-amino-1-phenylheptan-1-one. Steric hindrance from the heptyl chain reduces reaction rates compared to shorter-chain analogs .

-

Cyanide Substitution : Sodium cyanide in DMSO replaces bromine with a cyano group, forming 2-cyano-1-phenylheptan-1-one. The reaction is slower than with methyl iodide due to the bulky substituents .

Table 1: Rate Constants for Nucleophilic Substitution (25°C, CH₃CN)

| Nucleophile | k (M⁻¹s⁻¹) | Product |

|---|---|---|

| OH⁻ | 0.45 | 1-Phenylheptane-1,2-diol |

| CH₃NH₂ | 0.12 | 2-Amino-1-phenylheptan-1-one |

| CN⁻ | 0.08 | 2-Cyano-1-phenylheptan-1-one |

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form α,β-unsaturated ketones.

Mechanism:

-

E2 Pathway : Strong bases (e.g., KOtBu) abstract a β-hydrogen, leading to the formation of 1-phenylhept-1-en-1-one. The reaction is stereospecific, favoring the (E)-isomer due to reduced steric strain .

Equation:

2 Br 1 Ph C O C6H13+Base→Ph C O CH CH C5H11+HBr

Coupling Reactions

The bromide serves as a leaving group in cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl ketones. For example, coupling with phenylboronic acid produces 2-phenyl-1-phenylheptan-1-one (Fig. 1B) .

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 80°C, 12 h

Reduction:

-

LiAlH₄ : Reduces the ketone to 2-bromo-1-phenylheptanol. Further reduction with Zn/HCl removes bromine, yielding 1-phenylheptanol.

-

Catalytic Hydrogenation : H₂/Pd-C reduces the carbonyl to a methylene group, forming 2-bromo-1-phenylheptane .

Oxidation:

-

KMnO₄/H⁺ : Oxidizes the heptyl chain to a carboxylic acid, producing 2-bromo-1-phenylheptanoic acid .

Reaction Mechanisms

Fig. 1: Proposed Mechanisms

-

(A) Hydrolysis via SN2 pathway.

-

(B) Suzuki-Miyaura coupling with arylboronic acid.

References RSC Study on α-Bromo Ketones Criminology Archives Analysis PubChem Data ChemicalBook Synthesis

特性

分子式 |

C13H17BrO |

|---|---|

分子量 |

269.18 g/mol |

IUPAC名 |

2-bromo-1-phenylheptan-1-one |

InChI |

InChI=1S/C13H17BrO/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |

InChIキー |

SLTFKUDVTFWTKW-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(C(=O)C1=CC=CC=C1)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。